N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
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Overview
Description
N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a heterocyclic compound with a benzimidazole nucleus. Benzimidazoles are a class of bioactive heterocyclic compounds known for their diverse biological and clinical applications. They serve as structural isosters of naturally occurring nucleotides, allowing them to interact readily with biopolymers in living systems .
Preparation Methods
Synthetic Routes:: The synthesis of N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves several steps. While specific synthetic routes may vary, a common approach includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is formed by condensing an o-phenylenediamine derivative with an appropriate carboxylic acid or its derivative.
Benzyl Group Addition: The benzyl group is introduced via nucleophilic substitution or reductive amination.
Trifluoromethylation: The trifluoromethyl group is incorporated using suitable reagents.
Acetylation: The final step involves acetylating the amino group to obtain the desired compound.
Industrial Production:: Industrial-scale production methods typically involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification processes.
Chemical Reactions Analysis
N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions:
Oxidation: Oxidation of the benzyl group or the trifluoromethyl group.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution at the benzimidazole nitrogen. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Scientific Research Applications
This compound finds applications in:
Medicine: Potential anticancer properties, as demonstrated by related benzimidazole derivatives.
Chemistry: As a versatile building block for designing new molecules.
Industry: In the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly related to its benzimidazole moiety. Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide stands out due to its unique trifluoromethyl-substituted benzimidazole scaffold. Similar compounds include other benzimidazole derivatives with varying substituents.
Properties
Molecular Formula |
C19H16F3N3O3 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)18-24-13-8-15-16(28-7-6-27-15)9-14(13)25(18)11-17(26)23-10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,23,26) |
InChI Key |
BAEPZUBIXNHYBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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